REACTION_CXSMILES
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[NH2:1][C:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C:3]=1[C:8]([O:10][CH2:11]C)=[O:9].C(C(CC)CNC1N=CC=CC=1C(OCC)=[O:21])C>>[NH:1]1[C:2]2[CH2:7][CH2:6][CH2:5][CH2:4][C:3]=2[C:8](=[O:9])[O:10][C:11]1=[O:21]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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NC1=C(CCCC1)C(=O)OCC
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Name
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product
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Quantity
|
0.96 g
|
Type
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reactant
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Smiles
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C(C)C(CNC1=C(C(=O)OCC)C=CC=N1)CC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
|
N1C(OC(C2=C1CCCC2)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |